2-(3-Methylbutoxy)benzoic acid

Descripción general

Descripción

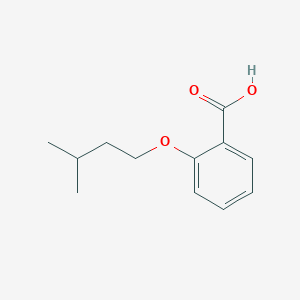

2-(3-Methylbutoxy)benzoic acid is an organic compound with the molecular formula C12H16O3. It is also known by its IUPAC name, 2-(isopentyloxy)benzoic acid. This compound is characterized by the presence of a benzoic acid moiety substituted with a 3-methylbutoxy group at the ortho position. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutoxy)benzoic acid typically involves the esterification of benzoic acid derivatives followed by etherification. One common method includes the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions. The reaction mixture is then acidified to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar esterification and etherification reactions, optimized for higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Methylbutoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have highlighted the role of 2-(3-Methylbutoxy)benzoic acid in cancer research. For instance, it was found to induce reactive oxygen species (ROS) formation and activate apoptotic pathways in human breast cancer cells (MCF-7). This was demonstrated through experiments that measured cytochrome c release and mitochondrial membrane potential changes, indicating its potential as a chemotherapeutic agent .

Table 1: Effects of this compound on Cancer Cells

| Study Reference | Cell Line | Mechanism of Action | Observed Effects |

|---|---|---|---|

| Zhang et al. | MCF-7 | Induction of ROS | Apoptosis via mitochondrial pathway |

| Antognelli et al. | MCF-7 | Interaction with glyoxalase 2 | Increased apoptosis |

Biochemical Studies

The compound has also been utilized in biochemical assays to explore its interactions with various cellular components. For example, it has been linked to mitochondrial function modulation, which is crucial for understanding metabolic diseases and aging processes .

Drug Development

The unique structure of this compound makes it a candidate for drug formulation. Its properties allow for modifications that could enhance bioavailability and target specificity, making it an attractive scaffold for designing new therapeutics .

Case Study 1: Antioxidant Activity

A study focused on the antioxidant properties of compounds similar to this compound found that they can effectively scavenge free radicals, which is critical in preventing oxidative stress-related diseases. The study used various assays to quantify the antioxidant capacity, revealing promising results for further development .

Case Study 2: Synthesis and Characterization

Research on the synthesis of derivatives from this compound demonstrated successful methods for creating more potent analogs. The synthesis involved reactions that preserved the core structure while introducing functional groups that enhanced biological activity .

Mecanismo De Acción

The mechanism of action of 2-(3-Methylbutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating biological activity .

Comparación Con Compuestos Similares

Benzoic acid: A simpler analog with a carboxylic acid group directly attached to the benzene ring.

2-Methoxybenzoic acid: Similar structure but with a methoxy group instead of a 3-methylbutoxy group.

2-Ethoxybenzoic acid: Contains an ethoxy group instead of a 3-methylbutoxy group.

Uniqueness: 2-(3-Methylbutoxy)benzoic acid is unique due to the presence of the 3-methylbutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Actividad Biológica

2-(3-Methylbutoxy)benzoic acid, also known as 2-(isopentyloxy)benzoic acid, is an organic compound with the molecular formula C12H16O3. This compound features a benzoic acid moiety substituted at the ortho position by a 3-methylbutoxy group. Its unique structure suggests potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- InChI Key : NOKOOVDPFRWHJN-UHFFFAOYSA-N

This compound is characterized by its ability to form hydrogen bonds due to the carboxylic acid group, and π-π interactions from the aromatic ring, which can influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The carboxylic acid group allows for hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions with proteins and nucleic acids. Such interactions may modulate enzyme activities and influence cellular signaling pathways.

Potential Biological Activities

Research indicates that derivatives of benzoic acid, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that benzoic acid derivatives possess antimicrobial properties against various pathogens.

- Antioxidant Activity : Some derivatives demonstrate significant antioxidant capabilities, which could help mitigate oxidative stress in cells.

- Cytotoxic Effects : Certain studies suggest that these compounds may induce cytotoxicity in cancer cell lines, making them potential candidates for anticancer therapies.

Antimicrobial Activity

A study published in Biological Evaluation and In Silico Study of Benzoic Acid Derivatives highlighted that certain benzoic acid derivatives promote the activity of protein degradation systems, which could enhance their antimicrobial efficacy . The study utilized various bacterial strains to assess the antimicrobial properties of these compounds.

Antioxidant Properties

Research has indicated that benzoic acid derivatives can scavenge free radicals effectively. This property is essential for developing compounds aimed at reducing oxidative damage in biological systems .

Cytotoxicity in Cancer Cells

A notable case study involved testing this compound against several cancer cell lines. The results showed that this compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Benzoic Acid | Simple carboxylic acid | Mild antimicrobial effects |

| 2-Methoxybenzoic Acid | Methoxy substitution | Moderate antioxidant effects |

| 2-Ethoxybenzoic Acid | Ethoxy substitution | Antimicrobial properties |

| This compound | Unique 3-methylbutoxy substitution | Significant cytotoxicity |

Propiedades

IUPAC Name |

2-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKOOVDPFRWHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586372 | |

| Record name | 2-(3-Methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21023-51-8 | |

| Record name | 2-(3-Methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.